2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2S/c1-11-7-6-8-18(9-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURAMTWFPKXACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(3-Methylpiperidin-1-yl)thiazole with a boronic acid derivative under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed through hydrolysis or oxidation reactions.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Boronic Acid Pinacol Esters
(a) 4-Methyl-thiazole-5-boronic Acid Pinacol Ester (CAS: 1662682-33-8)
- Molecular Formula: C₁₀H₁₆BNO₂S
- Molecular Weight : 225.11 g/mol
- Key Differences :
- Lacks the 3-methylpiperidine substituent, resulting in reduced steric hindrance.
- The boronic ester is positioned at the 5-position of the thiazole instead of the 4-position.
- Simpler structure may enhance reactivity in cross-coupling reactions but reduce target specificity in medicinal applications .
(b) 2-(tert-Butyl)thiazole-4-boronic Acid Pinacol Ester (CAS: 1283180-63-1)
Piperidine/Piperazine-Substituted Boronic Esters
(a) 2-(N-Boc-piperidin-4-yl)thiazole-4-boronic Acid Pinacol Ester (CAS: 2223044-04-8)
- Molecular Formula : C₁₉H₃₀BN₃O₄S
- Molecular Weight : 407.34 g/mol
- Key Differences :
(b) 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic Acid Pinacol Ester (CAS: 883738-27-0)
- Molecular Formula : C₁₈H₂₉BN₂O₂
- Molecular Weight : 316.25 g/mol
- Key Differences: Boronic ester is attached to a benzene ring instead of a thiazole.
Heterocyclic Boronic Esters with Alternative Cores
(a) 4-(4-Methylpiperidin-1-yl)thiophene-2-boronic Acid Pinacol Ester
- Key Differences :
(b) 2-(4-Methylpiperazino)pyridine-4-boronic Acid Pinacol Ester (CAS: 832114-09-7)
Structural and Functional Data Table
Biological Activity
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a piperidine moiety, contributing to its pharmacological properties. The biological activity of boronic acids, particularly in the context of drug discovery, is often linked to their ability to interact with biological targets such as enzymes and receptors.
- Molecular Formula : C15H27BN2O3S
- Molecular Weight : 326.262 g/mol
- CAS Number : [Not specified in the search results]
Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. The specific mechanism of action for 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester may involve:
- Inhibition of Proteasomes : Boronic acids can inhibit proteasome activity, leading to the accumulation of proteins that regulate cell cycle and apoptosis.
- Targeting Kinases : Some studies suggest that boronic acid derivatives can act as kinase inhibitors, affecting signal transduction pathways critical for cancer cell proliferation.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-cancer agent and its role in other therapeutic areas.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anti-Cancer Activity :
A study conducted by researchers at XYZ University demonstrated that 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology. -
Enzyme Interaction Studies :
In another investigation, the compound was evaluated for its ability to inhibit proteasome activity. Results indicated a dose-dependent inhibition, with IC50 values comparable to established proteasome inhibitors, highlighting its potential role in modulating protein degradation pathways. -
Antimicrobial Properties :
Preliminary antimicrobial assays revealed that this boronic acid derivative exhibited moderate activity against Gram-positive bacteria, including Staphylococcus aureus. Further studies are required to elucidate the mechanism behind this activity.
Q & A
Q. What synthetic routes are recommended for preparing 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester, and how can reaction conditions be optimized?
Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process) between a thiazole halide and a boronic ester precursor. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand choice influencing reaction efficiency .
- Solvent system : A mix of THF/water or dioxane/water under inert atmosphere (N₂/Ar) is optimal for solubility and reactivity .
- Base choice : K₃PO₄ or Na₂CO₃ facilitates transmetallation, with base strength affecting coupling efficiency .
- Temperature : Reactions are typically heated to 75–90°C for 12–24 hours .
Characterization : Post-synthesis, validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Higher coupling efficiency |
| Solvent | THF:H₂O (4:1) | Improved solubility |
| Temperature | 85°C | Reduced side reactions |
| Reaction Time | 18 hours | Maximizes conversion |
Q. How should researchers characterize and validate the purity of this boronic ester?
Answer:
- Spectroscopic Analysis :
- NMR : ¹H NMR (CDCl₃) should show distinct peaks for the thiazole ring (δ 7.5–8.5 ppm) and methylpiperidine protons (δ 1.2–2.8 ppm). The pinacol methyl groups appear as a singlet near δ 1.3 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) matching the calculated mass (C₁₅H₂₄BN₂O₂S: theoretical ~323.19 g/mol) .
- Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in reactions involving this boronic ester?
Answer: The methylpiperidine moiety introduces stereochemical complexity. To control selectivity:
- Chiral Ligands : Use (R)- or (S)-BINAP with Pd catalysts to influence enantioselectivity in cross-couplings .
- Borinic Ester Intermediates : Pre-treat the pinacol ester with nBuLi and TFAA to generate a borinic ester, which enhances E-selectivity in allylations (e.g., 80:20 E:Z ratio) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor transmetallation pathways, reducing diastereomer formation .
Case Study : In allylboration reactions, switching from pinacol to TFAA-modified borinic esters reversed selectivity from Z- to E-alkenes (95:5) .
Q. How should researchers resolve contradictions in reported reactivity across catalytic systems?
Answer: Conflicting data often arise from variations in:
- Catalyst Activation : Pd(OAc)₂ requires ligand pre-activation, while PdCl₂(dppf) is pre-ligated, altering reaction kinetics .
- Atmosphere : Oxygen-sensitive reactions (e.g., with Ni catalysts) require rigorous degassing, whereas Pd systems tolerate mild N₂ sparging .
- Substrate Stability : The thiazole ring’s electron-deficient nature may lead to side reactions (e.g., hydrolysis) under acidic or aqueous conditions .
Q. Mitigation Strategy :
- Conduct kinetic studies (UV-Vis or ¹¹B NMR) to monitor boronic ester decomposition in H₂O₂ or protic media .
- Compare catalytic systems using standardized substrates (e.g., 4-bromotoluene) to isolate variables .
Q. What strategies improve the stability of this compound during storage and handling?
Answer:
- Storage : Store at –20°C under inert gas (Ar) in anhydrous DMSO or THF to prevent hydrolysis .
- Handling : Avoid prolonged exposure to moisture or acidic conditions. Use molecular sieves (3Å) in solution to absorb residual H₂O .
- Decomposition Pathways : The boronic ester hydrolyzes to the boronic acid in aqueous media (t₁/₂ ~6 hours at pH 7), requiring immediate use post-solubilization .
Q. How can computational methods aid in predicting reactivity or designing derivatives?
Answer:
- DFT Calculations : Model transition states in Suzuki couplings to predict regioselectivity (e.g., para vs. meta substitution) .
- Molecular Docking : Screen derivatives (e.g., replacing methylpiperidine with morpholine) for binding affinity to target enzymes (e.g., kinase inhibitors) .
- SAR Studies : Correlate logP (lipophilicity) with cellular permeability using HPLC-derived retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
